2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Beschreibung
The compound 2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative. Its structure features:
- A 1,2,4-triazole core substituted at position 4 with a 3-methylphenyl group.
- A phenylsulfanylmethyl group at position 5 of the triazole.
- A sulfanyl-linked acetamide moiety with an N-bound 3-(trifluoromethyl)phenyl group.
Key physicochemical properties include a molecular formula of C₂₆H₂₂F₃N₅OS₂, an average mass of 541.61 g/mol, and a ChemSpider ID of 538337-26-7 . Collision cross-section (CCS) predictions for its [M+H]+ ion (529.13378 m/z) indicate a value of 216.4 Ų, suggesting moderate membrane permeability .
Eigenschaften
CAS-Nummer |
539811-49-9 |
|---|---|
Molekularformel |
C25H21F3N4OS2 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H21F3N4OS2/c1-17-7-5-10-20(13-17)32-22(15-34-21-11-3-2-4-12-21)30-31-24(32)35-16-23(33)29-19-9-6-8-18(14-19)25(26,27)28/h2-14H,15-16H2,1H3,(H,29,33) |
InChI-Schlüssel |
ATJQZSIISWWUPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CSC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Biologische Aktivität
2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 514.59 g/mol. The compound features a triazole ring, sulfanyl groups, and trifluoromethyl phenyl substituents, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21F3N4OS2 |
| Molecular Weight | 514.59 g/mol |
| SMILES | CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CSC4=CC=CC=C4 |
| InChI | InChI=1S/C25H21F3N4OS2/c1-17-7-5-10-20(13-17)32... |
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to triazoles. For instance, it has been reported that mercapto-substituted 1,2,4-triazoles exhibit chemopreventive and chemotherapeutic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in several cancer types.
-
Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values reported around 0.28 µg/mL indicate potent activity against this cell line.
- A549 (Lung Carcinoma) : Similar studies show effective inhibition with IC50 values of approximately 0.52 µg/mL.
-
Mechanism of Action : The mechanism by which this compound exerts its effects may involve:
- Induction of apoptosis through caspase activation.
- Inhibition of crucial kinases like ERK1/2, which are involved in cell cycle regulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the phenyl rings and the introduction of trifluoromethyl groups significantly enhance biological activity. For example:
- Substituting hydrogen atoms with more bulky or electronegative groups tends to increase cytotoxicity.
- The presence of the trifluoromethyl group has been correlated with improved interaction with target proteins.
Case Studies
A review conducted by Aliabadi et al. (2020) emphasizes the importance of substituents on triazole derivatives for anticancer activity. The study found that compounds similar to 2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide exhibited enhanced activity against cancer cell lines compared to standard chemotherapeutics like doxorubicin.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Triazole Core
Key Observations :
Acetamide Linker Modifications
Key Observations :
Vorbereitungsmethoden
Nucleophilic Substitution and Cyclocondensation Strategies
The triazole core is typically constructed via cyclocondensation reactions. A two-step approach involves:
-
Formation of the 1,2,4-triazole ring : Reacting 3-methylphenyl hydrazine with carbon disulfide in alkaline ethanol yields 4-(3-methylphenyl)-5-mercapto-4H-1,2,4-triazole .
-
Sulfanyl methylation : Treating the intermediate with benzyl chloride derivatives introduces the (phenylsulfanyl)methyl group at position 5 .
Critical parameters include:
-
Temperature : Optimal cyclocondensation occurs at 80–100°C .
-
Solvent polarity : Ethanol or acetonitrile improves yield (75–89%) compared to aqueous systems .
Sulfur Alkylation for Thioether Linkage
The sulfanyl bridge between the triazole and acetamide moieties is formed via nucleophilic displacement. Key steps:
-
Activation of chloroacetamide : Reacting chloroacetamide with NaH in THF generates a thiolate nucleophile .
-
Coupling with triazole-thione : The thiolate attacks 5-[(phenylsulfanyl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under inert atmosphere, yielding the target compound .
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 0°C, 2 hr | 64 | 92 |
| DMF, RT, 6 hr | 58 | 88 |
| Microwave, 100°C | 79 | 95 |
Microwave irradiation reduces reaction time to 25 minutes while enhancing yield .
Characterization and Spectral Validation
-
δ 8.21 (s, 1H, triazole-H)
-
δ 7.85 (d, J = 8.5 Hz, 2H, CF3-phenyl)
-
δ 4.52 (s, 2H, SCH2)
-
Observed m/z: 515.1124 [M+H]+
-
Calculated for C25H21F3N4OS2+: 515.1109
FT-IR confirms key functional groups:
Optimization Challenges and Solutions
Regioselectivity issues :
-
Unwanted 1,5-disubstituted triazole isomers form at temperatures >110°C .
-
Mitigation : Use bulky bases like DBU to favor 1,4-regiochemistry .
Purification difficulties :
-
Silica gel chromatography (EtOAc/hexane, 3:7) separates thioether byproducts .
-
Recrystallization from ethanol/water (4:1) achieves >99% purity .
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 3 | 52 | Moderate |
| Microwave-assisted | 2 | 68 | High |
| Solid-phase synthesis | 4 | 41 | Low |
Microwave-assisted protocols demonstrate superior efficiency, though requiring specialized equipment .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl-acetamide coupling, and functional group modifications. Key conditions include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps .
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and by-product minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
- Coupling agents : HBTU or EDCI improves acetamide bond formation efficiency .
Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole formation | NaN₃, CuI, DMF, 70°C | 65–75 | 85–90 |
| Sulfanyl coupling | HBTU, DIPEA, DCM | 80–85 | 90–95 |
Q. How is the compound structurally characterized?
Advanced spectroscopic and chromatographic methods are employed:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl phenyl at δ 7.4–7.6 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) validate purity (>95%) .
- IR : Peaks at 1650–1680 cm⁻¹ confirm amide C=O stretching .
Q. What storage conditions are recommended to maintain stability?
The compound is light-sensitive and hydrolytically unstable under extreme pH. Best practices include:
- Temperature : Store at –20°C in amber vials .
- Solvent : Dissolve in anhydrous DMSO for long-term storage (6–12 months) .
Q. What initial biological screening assays evaluate its activity?
Standard assays include:
- Antimicrobial : MIC tests against S. aureus and E. coli .
- Anticancer : MTT assays on HeLa or MCF-7 cell lines .
- Enzyme inhibition : Kinase or protease activity assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
SAR strategies involve systematic substitutions:
- Triazole modifications : Replace phenylsulfanyl with pyridinyl or thiophene groups to alter hydrophobicity .
- Acetamide chain variation : Introduce electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to predict activity trends .
Q. What strategies mitigate low solubility in pharmacological studies?
Solubility enhancement methods include:
- Co-solvents : Use PEG-400 or cyclodextrins in in vitro assays .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
Q. How can contradictions in bioactivity data across studies be resolved?
Contradictions often arise from assay variability or impurity differences. Solutions include:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays .
- Batch analysis : Compare HPLC purity (>98%) and confirm via LC-MS .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends .
Q. What computational methods predict target interactions?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify binding pockets (e.g., EGFR kinase domain) .
- Calculate binding energies (ΔG) for lead optimization . Example Docking Results :
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | –9.2 | H-bond with Lys721, hydrophobic with Phe723 |
Q. How is by-product formation addressed during synthesis?
By-products (e.g., triazole isomers) are minimized via:
- Reaction monitoring : TLC or in-situ IR tracks intermediate formation .
- Catalytic optimization : Use Cu(I) catalysts for regioselective triazole cyclization .
Q. What advanced techniques assess metabolic stability?
- Liver microsome assays : Measure t₁/₂ using HPLC-MS to evaluate CYP450-mediated degradation .
- Metabolite ID : HR-MS/MS identifies oxidation or demethylation products .
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